molecular formula C17H16F3NO3 B268937 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Numéro de catalogue B268937
Poids moléculaire: 339.31 g/mol
Clé InChI: OUTXGUCSFMWSOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various B cell-related diseases.

Mécanisme D'action

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide works by binding to the active site of BTK and preventing its activation. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for B cell development and activation. By inhibiting BTK, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide blocks the downstream signaling events that lead to B cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have potent anti-tumor activity in B cell malignancies, including lymphoma and leukemia. 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to reduce autoantibody production and improve disease symptoms in animal models of autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects. 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide may have limited efficacy in patients with mutations in the BTK gene or other alterations in the B cell signaling pathway.

Orientations Futures

There are several potential future directions for research on 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the B cell signaling pathway. Another potential direction is the investigation of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and treatment duration for 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide in clinical settings.

Méthodes De Synthèse

The synthesis of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-methoxyethylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction between the amine and 4-fluorobenzoyl chloride to form 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide.

Applications De Recherche Scientifique

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders. In these studies, 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit BTK activity and disrupt B cell signaling pathways, leading to decreased proliferation and survival of malignant B cells.

Propriétés

Nom du produit

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Formule moléculaire

C17H16F3NO3

Poids moléculaire

339.31 g/mol

Nom IUPAC

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-12(6-8-15)16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)

Clé InChI

OUTXGUCSFMWSOU-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

SMILES canonique

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.